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Adenosine, N-methyl-2'-O-methyl- -

Adenosine, N-methyl-2'-O-methyl-

Catalog Number: EVT-8382117
CAS Number:
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenosine, N-methyl-2'-O-methyl- is a modified nucleoside that plays a significant role in various biochemical processes, particularly in the context of RNA biology. This compound is characterized by the addition of methyl groups at the nitrogen-6 position of the adenine base and at the 2'-oxygen of the ribose sugar. These modifications can enhance the stability and functionality of RNA molecules, making them valuable in research and therapeutic applications.

Source

Adenosine, N-methyl-2'-O-methyl- can be synthesized from natural adenosine or derived from synthetic pathways involving nucleoside analogs. It is commonly utilized in biochemical studies and therapeutic applications due to its enhanced properties compared to unmodified adenosine.

Classification

This compound falls under the category of nucleoside analogs, specifically modified ribonucleosides. It is classified based on its structural modifications, which include methylation at specific positions that influence its biochemical behavior.

Synthesis Analysis

Methods

The synthesis of Adenosine, N-methyl-2'-O-methyl- typically involves several key steps:

  1. Starting Material: The synthesis often begins with uridine or adenosine derivatives.
  2. Methylation: The 2'-O-methylation is achieved through nucleophilic substitution reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of bases like sodium hydride or potassium carbonate.
  3. N-Methylation: The N-methyl group can be introduced via a similar methylation reaction, often using methyl iodide or other suitable alkylating agents.

Technical details include controlling reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions. For instance, using phase transfer catalysts can enhance the efficiency of methylation reactions .

Molecular Structure Analysis

Structure

The molecular structure of Adenosine, N-methyl-2'-O-methyl- can be represented as follows:

  • Base: Adenine (with an N-methyl group)
  • Sugar: Ribose (with a 2'-O-methyl group)

The molecular formula for this compound is C13H18N5O5C_{13}H_{18}N_5O_5, reflecting its modified nucleoside structure.

Data

The structural data indicates that the modifications significantly affect the compound's stability and interaction with biological systems. The presence of methyl groups enhances resistance to nucleases, making it a preferred choice in oligonucleotide synthesis .

Chemical Reactions Analysis

Reactions

Adenosine, N-methyl-2'-O-methyl- participates in various chemical reactions typical for nucleosides:

  1. Phosphorylation: It can be phosphorylated to form nucleotide triphosphates, which are crucial for RNA synthesis.
  2. Dephosphorylation: The triphosphate form can undergo hydrolysis to yield diphosphate and monophosphate forms.
  3. Nucleophilic Substitution: The modified positions allow for selective reactions that can incorporate additional functional groups or labels for biochemical assays.

Technical details regarding these reactions often involve specific conditions such as pH control and temperature management to favor desired pathways .

Mechanism of Action

Process

The mechanism of action for Adenosine, N-methyl-2'-O-methyl- primarily revolves around its role in RNA metabolism:

  1. RNA Stability: The 2'-O-methyl modification provides resistance against ribonucleases, enhancing the stability of RNA molecules during cellular processes.
  2. Transcription Regulation: Methylated nucleotides can influence transcriptional activity by affecting RNA polymerase interactions.
  3. Cap Structure Formation: In mRNA, these modifications are crucial for proper capping and subsequent translation efficiency.

Data from biochemical studies indicate that these modifications significantly impact RNA function and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Enhanced stability due to methylation at critical positions.
  • Reactivity: Can participate in standard nucleoside reactions but with altered kinetics due to steric hindrance from methyl groups.

Relevant data indicate that these properties make it suitable for use in various biochemical applications, particularly in synthetic biology .

Applications

Scientific Uses

Adenosine, N-methyl-2'-O-methyl- finds extensive applications in:

  1. RNA Synthesis: Used as a building block for synthesizing modified RNA oligonucleotides that are more resistant to degradation.
  2. Therapeutics: Investigated for potential therapeutic applications due to its ability to modulate biological pathways through RNA interference and other mechanisms.
  3. Biochemical Research: Employed in studies exploring RNA structure-function relationships and the effects of modifications on gene expression.

These applications highlight its significance in both fundamental research and practical biotechnological advancements .

Biosynthesis and Enzymatic Pathways

Role of Viral Methyltransferases in 2'-O-Methylation

Flavivirus Nonstructural Protein 5 Methyltransferase as a Key Enzyme

The Flavivirus nonstructural protein 5 methyltransferase domain serves as the principal enzymatic machinery responsible for catalyzing the formation of Adenosine, N-methyl-2'-O-methyl- modifications in viral RNA genomes. This domain exhibits a dual catalytic capability, sequentially methylating the N7 position of the guanosine cap structure followed by the 2′-O-methylation of the first transcribed nucleotide (typically adenosine) [1]. The enzyme utilizes S-adenosyl-L-methionine as the methyl group donor, with the catalytic reaction occurring within a conserved structural pocket that accommodates both the RNA substrate and the cofactor [1] [6].

Structural analyses reveal that the Flavivirus nonstructural protein 5 methyltransferase domain adopts a classical Rossmann-like fold, characteristic of many methyltransferases. This architecture features a seven-stranded β-sheet flanked by α-helices, creating the binding site for S-adenosyl-L-methionine [3]. The catalytic site contains conserved sequence motifs (designated I-V) that coordinate S-adenosyl-L-methionine binding and facilitate methyl group transfer. Motif I includes the GxGxG signature involved in S-adenosyl-L-methionine binding, while motif IV contributes residues essential for catalytic activity [3].

Table 1: Enzymatic Parameters of Flavivirus Nonstructural Protein 5 Methyltransferase

ParameterValueSignificance
Catalytic Efficiency (kcat/Km)3.9 min⁻¹μM⁻¹Higher efficiency at alkaline pH
pH Optimum9.4Unique among RNA methyltransferases
S-adenosyl-L-methionine Km0.7-0.9 μMHigh binding affinity for methyl donor
RNA Substrate Km~0.3 μMHigh binding affinity for capped RNA substrates

Catalytic Mechanism of Internal Adenosine Methylation

The catalytic mechanism for internal adenosine 2′-O-methylation involves a concerted nucleophilic attack facilitated by specific active site residues. The methyl group from S-adenosyl-L-methionine is transferred to the 2′-hydroxyl oxygen of the ribose sugar in adenosine, resulting in formation of the 2′-O-methyl-adenosine product and S-adenosyl-L-homocysteine [1]. Structural studies indicate that the enzyme positions the 2′-hydroxyl group of adenosine in proximity to the sulfonium center of S-adenosyl-L-methionine, optimizing methyl transfer through precise spatial orientation [3].

The catalytic mechanism proceeds via an SN2-type displacement, where the 2′-oxygen acts as the nucleophile attacking the methyl group of S-adenosyl-L-methionine. This mechanism is supported by kinetic isotope effects and structural analog studies. A conserved lysine residue (K61 in Dengue virus methyltransferase) likely serves as a general base, deprotonating the 2′-hydroxyl group to enhance its nucleophilicity [1]. The reaction occurs with inversion of configuration at the methyl group, consistent with direct transfer without formation of a methylated enzyme intermediate.

Host Ribosomal RNA Methylation by Viral Enzymes

Viral methyltransferases demonstrate a remarkable capacity to methylate not only viral RNA but also host ribosomal RNA components. This activity represents a strategy for viral manipulation of host protein synthesis machinery. The Flavivirus nonstructural protein 5 methyltransferase specifically targets adenosine 1832 in the 18S ribosomal RNA, catalyzing its N6-methylation [1]. This methylation event occurs through the action of the viral methyltransferase in complex with the Trm112-like protein, which stabilizes the enzyme and enhances its activity toward ribosomal substrates [1].

This ribosomal RNA methylation event parallels the cellular methylation pathway normally catalyzed by the MettL5-Trm112 complex in uninfected host cells [1]. The viral enzyme effectively mimics this host methyltransferase, introducing identical modifications that potentially alter ribosomal function to favor viral translation. The kinetic parameters of this reaction differ significantly from cap methylation, with the MettL5-Trm112 complex exhibiting high sensitivity to ionic strength, losing substantial activity at sodium chloride concentrations exceeding 200 mM [1].

Table 2: Host RNA Methylation by Viral Methyltransferases

RNA TargetModificationBiological ConsequenceCatalytic Efficiency
18S rRNA (A1832)N6-methyladenosinePotential alteration of ribosomal functionModerate (kcat ~230 h⁻¹μM⁻¹)
5' Cap StructureN7-methylguanosineCap formation for RNA stabilityHigh
5' Cap +1 Nucleotide2'-O-methyl-adenosineImmune evasion through mimicry of host RNAHigh

Substrate Specificity and RNA Sequence-Independent Activity

Viral methyltransferases exhibit broad substrate tolerance for RNA sequences, enabling methylation of diverse viral and host RNA targets. Biochemical characterization reveals that the catalytic domain responsible for 2′-O-methylation functions independently of specific RNA sequences, instead recognizing structural features of the RNA substrate [1]. This promiscuity allows the enzyme to methylate both viral RNA genomes and host ribosomal RNA with comparable efficiency, despite significant sequence differences between these substrates.

The Flavivirus nonstructural protein 5 methyltransferase demonstrates remarkable plasticity in its RNA binding site, accommodating various nucleotide sequences while maintaining catalytic efficiency. This flexibility is evidenced by its ability to methylate both cap-adjacent nucleotides and internal adenosines in structured ribosomal RNA [1]. The enzyme achieves this versatility through recognition of the ribose-phosphate backbone rather than specific nucleobases, allowing it to act on diverse RNA molecules without sequence constraints.

The catalytic efficiency of these methyltransferases varies significantly depending on the substrate and reaction conditions. While the Flavivirus nonstructural protein 5 methyltransferase shows high activity toward cap analogues (kcat/Km ~3.9 min⁻¹μM⁻¹ at pH 9.4), enzymes methylating internal adenosines in structured RNAs like MettL16 exhibit substantially lower turnover rates (~3 h⁻¹μM⁻¹) [1]. This difference reflects the challenges of modifying structured RNA elements compared to more accessible cap structures.

Properties

Product Name

Adenosine, N-methyl-2'-O-methyl-

IUPAC Name

2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)

InChI Key

GRYSXUXXBDSYRT-UHFFFAOYSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC

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